Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group during the synthesis and later deprotected to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: A related compound with similar structural features but different functional groups.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative with a different substitution pattern.
Uniqueness
Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H30N4O2 |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 4-[[(5-ethylpyrimidin-2-yl)-methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-6-14-11-19-16(20-12-14)21(5)13-15-7-9-22(10-8-15)17(23)24-18(2,3)4/h11-12,15H,6-10,13H2,1-5H3 |
InChI Key |
MCVNROWQCAHANH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N(C)CC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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